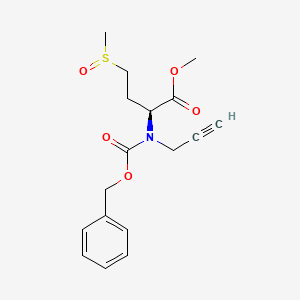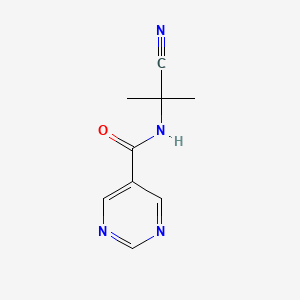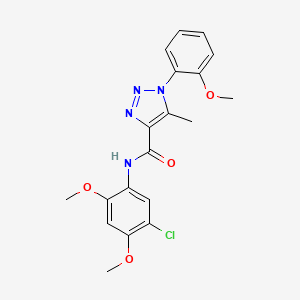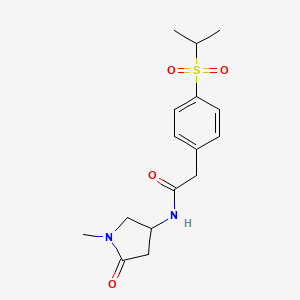![molecular formula C25H27N3O4S2 B2848788 2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-45-1](/img/structure/B2848788.png)
2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives have been recognized as an important class of biologically active compounds . They are known for their varied biological and clinical applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multicomponent reactions . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex. For instance, the structure of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was confirmed by FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the amino-ester can be acylated with chloroacetyl chloride . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For instance, the molecular weight of 2-ethylbenzo[b]thiophene is 162.251 .Scientific Research Applications
Heterocyclic Synthesis
Researchers have explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. The reactivity of these compounds toward various nitrogen nucleophiles was investigated to yield a range of heterocyclic compounds, showcasing their potential in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Pharmacological Applications
Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been evaluated for their pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds demonstrated high activity compared to standard drugs such as procaine amide, lidocaine, diazepam, and buspirone, indicating their potential in therapeutic applications (Amr et al., 2010).
Antimicrobial and Docking Studies
The synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have been reported, along with their antimicrobial evaluation and molecular docking studies. These compounds exhibit significant biological activity, further underscoring the versatility of tetrahydrobenzo[b]thiophene-3-carboxamide derivatives in developing new antimicrobial agents (Talupur et al., 2021).
Synthesis of Heterocycles Containing Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Researchers have developed methods for synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. These synthetic pathways offer new avenues for creating compounds with potential biological activities, illustrating the chemical flexibility and applicability of tetrahydrobenzo[b]thiophene-3-carboxamide derivatives in medicinal chemistry (Vasylyev et al., 1999).
Mechanism of Action
Future Directions
Thiophene derivatives have shown promise in various fields, including medicinal chemistry . Future research could focus on exploring the biological activities of these compounds and developing new synthesis methods . For instance, a ratiometric Schiff base fluorescent sensor was designed and synthesized using ethyl 3-aminobenzo[b]thiophene-2-carboxylate as the parent compound . This sensor exhibited an efficient ratiometric response to In3+ in MDF/H2O tris buffer solution .
Properties
IUPAC Name |
2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-3-28(18-9-5-4-6-10-18)34(31,32)19-15-13-17(14-16-19)23(29)27-25-22(24(30)26-2)20-11-7-8-12-21(20)33-25/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJWOSSNWDYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2848706.png)









![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)
![1-(2-Chlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2848725.png)
![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2848728.png)
